Disperse Yellow 7 methacrylate

monomer thermal stability solid-state handling NLO monomer procurement

Disperse Yellow 7 methacrylate (DY7MA) is a disazo methacrylate monomer that covalently incorporates a UV-absorbing chromophore (λmax 364 nm) into polymers, ensuring visible-light transparency. Its homopolymer Tg of 94 °C (12 °C higher than poly(DR1MA)) and copolymer Tg of 97 °C provide superior thermal stability for electric-field poling and device operation. Covalent binding eliminates chromophore leaching, the critical failure mode of guest-host systems. Ideal for electro-optic modulators, SHG waveguides, transparent optical switches, and thermoresponsive smart textiles. Supplied as a 95% purity solid; ready for copolymerization with MMA or NIPAM.

Molecular Formula C23H20N4O2
Molecular Weight 384.4 g/mol
CAS No. 480425-25-0
Cat. No. B009667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisperse Yellow 7 methacrylate
CAS480425-25-0
SynonymsDisperse Yellow 7 methacrylate;  480425-25-0;  AC1MQVFR;  SCHEMBL10039827;  DTXSID70393158;  Disperse Yellow 7 methacrylate
Molecular FormulaC23H20N4O2
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C
InChIInChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3
InChIKeyNLSOMFRHHRRNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disperse Yellow 7 Methacrylate (CAS 480425-25-0): Core Physicochemical and Procurement Profile for NLO-Grade Monomer Selection


Disperse Yellow 7 methacrylate (DY7MA) is a disazo-based methacrylate-functionalized monomer (C₂₃H₂₀N₄O₂, MW 384.43 g/mol) expressly designed for covalent incorporation of the photochromic Disperse Yellow 7 chromophore into polymers via radical polymerization [1]. It is classified as an NLO (Non-Linear Optical) monomer within the broader category of Photonic and Optical Materials . The monomer is supplied as a solid (assay 95%) with a melting point of 132.7–135.8 °C and a λmax of 364 nm, and requires storage at 2–8 °C [1]. Its primary procurement relevance lies in applications requiring a polymerizable azo chromophore that absorbs in the UV rather than the visible region, enabling visible-light transparency in the final copolymer or homopolymer matrix [1][2].

Why Disperse Yellow 7 Methacrylate Cannot Be Casually Substituted by Other Azo Methacrylate Monomers in NLO Polymer Design


Although multiple disperse azo dyes have been functionalized with a methacrylate handle to create NLO-active monomers—most notably Disperse Red 1 methacrylate (DR1MA, CAS 103553-48-6) and Disperse Orange 25 in PMMA-MA films—DY7MA occupies a structurally distinct parameter space defined by its disazo π-conjugated core and the absence of strong electron-withdrawing nitro (–NO₂) or dicyanovinyl acceptor groups that characterize DR1MA . These structural differences manifest in three critical property divergences: (i) the monomer melting point differs by ~50 °C, directly impacting processability and shelf-stability in solid-state handling; (ii) the λmax of DY7MA lies in the UV (364 nm) versus the visible (493 nm) for DR1MA, making it the preferred choice when visible-range optical transparency is required; and (iii) the corresponding homopolymer poly(DY7MA) exhibits a 12 °C higher glass transition temperature (Tg 94 °C) than poly(DR1MA) (Tg 82 °C), affecting thermal budget compatibility in device fabrication workflows . These are not marginal differences—they represent orthogonal selection criteria that preclude generic interchangeability.

Disperse Yellow 7 Methacrylate: Head-to-Head Quantitative Evidence for Differentiated Scientific and Procurement Decision-Making


Monomer Melting Point: DY7MA vs. Disperse Red 1 Methacrylate — A ~54 °C Thermal Processing Window Advantage

Disperse Yellow 7 methacrylate exhibits a melting point of 132.7–135.8 °C, which is approximately 54 °C higher than that of Disperse Red 1 methacrylate (mp 78–83 °C) [1][2]. This higher melting point reduces the risk of monomer softening or partial melting during ambient-temperature handling, shipping, and storage. For laboratories and production facilities without cold-chain infrastructure, this represents a measurable reduction in thermal-degradation risk during procurement and inventory management.

monomer thermal stability solid-state handling NLO monomer procurement

Absorption Wavelength (λmax): UV-Selective Chromophore vs. Visible-Absorbing DR1MA — Application-Specific Spectral Selectivity

DY7MA monomer absorbs maximally at 364 nm (UV-A region), whereas DR1MA absorbs at 493 nm in the visible (blue-green) region [1][2]. This spectral separation of ~129 nm means that DY7MA-based copolymers can be designed to be optically transparent in the visible range while retaining photoactivity in the UV, a critical requirement for applications such as transparent NLO waveguides, ophthalmic devices, and smart textiles where visible coloration is undesirable.

UV absorption visible transparency photopolymer design

Homopolymer Glass Transition Temperature: Poly(DY7MA) Tg 94 °C vs. Poly(DR1MA) Tg 82 °C — Expanded Thermal Operating Window

The homopolymer poly(Disperse Yellow 7 methacrylate) exhibits a glass transition temperature (Tg) of 94 °C, which is 12 °C higher than the Tg of 82 °C reported for poly(Disperse Red 1 methacrylate) . In the copolymer form with methyl methacrylate (PMMA-co-DY7MA, ~25 mol% chromophore), the Tg increases further to 97 °C (onset, by DSC) . This Tg elevation extends the thermal operating range before the onset of chain-segmental motion that can randomize electric-field-poled NLO chromophore orientation—a primary failure mode in poled polymer NLO devices.

glass transition temperature polymer thermal stability NLO polymer processing

Optical Band Gap Tunability in Thermoresponsive Copolymers: PNIPAM-co-DY7MA Delivers 2.91–2.98 eV with Multi-Emission Photoluminescence

In a systematic study of poly(N-isopropyl acrylamide-co-Disperse Yellow 7 methacrylate) (PNIPAM-co-DY7MA) copolymers synthesized by radical polymerization, Meenu and Bag (2023) demonstrated that the optical band gap is compositionally tunable: PNIPDY-1B, PNIPDY-2B, and PNIPDY-3B exhibited band gaps of 2.98 eV, 2.95 eV, and 2.91 eV, respectively [1]. Upon excitation at 365 nm, the copolymers displayed multiple emission peaks at 407 nm, 428 nm, and 460 nm, attributed to n–π* and π–π* transitions of the azobenzene chromophore [1]. This dual-responsive (thermoresponsive + photoactive) behavior—with quantifiable band gap engineering via copolymer composition—is not a generic property of all azo methacrylate comonomers; it arises specifically from the electronic structure of the DY7MA disazo chromophore.

optical band gap photoluminescence thermoresponsive polymer optoelectronics

Thermal Stability in Polysilane Copolymers: DY7MA-Polysilane Block Copolymers Stable to 300 °C with Dual Tg Morphology

Meenu, Bag, and Lagarkha (2019) demonstrated that functional photoactive polysilane copolymers synthesized from poly(methylphenylsilane) (PMPS) and DY7MA via UV-initiated polymerization are thermally stable up to 300 °C [1]. Critically, these copolymers exhibit two distinct glass transition temperatures, providing direct evidence of block copolymer morphology rather than a random statistical copolymer architecture [1]. The electronic absorption of the DY7MA azobenzene chromophore within the copolymer appears at 367 nm (π–π* and n–π* transitions), with additional polysilane σ–σ* absorption at 336 nm, yielding a dual-chromophore optical system [1].

polysilane copolymer thermal stability block copolymer optoelectronic materials

Comparative NLO Chromophore Screening: DY7, DR1, DR13, and DO25 Evaluated in PMMA Guest-Host Systems — Position Among Established NLO Dyes

In a comparative study of guest-host azo-dye polymer thin films for all-optical poling, Disperse Yellow 7 (DY7) was evaluated alongside Disperse Red 1 (DR1), Disperse Orange 25 (DO25), and DR54 as second-order NLO-active chromophores in PMMA and polycarbonate matrices [1]. The study established that DY7 is a recognized member of the NLO chromophore screening set, and independent Z-scan experiments on DY7-doped PMMA-MA films demonstrated saturation absorption at lower input irradiance and reverse saturation absorption at higher irradiance—characteristics relevant to optical limiting and third-harmonic-generation devices [2]. While these studies used the parent dye DY7 rather than the methacrylate monomer DY7MA, they validate the NLO activity of the DY7 chromophore scaffold, which is preserved and covalently anchorable via the methacrylate handle in DY7MA.

nonlinear optics chromophore screening guest-host polymer all-optical poling

Disperse Yellow 7 Methacrylate: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


UV-Transparent Second-Order NLO Polymer Device Fabrication (e.g., Electro-Optic Modulators, SHG Waveguides)

In applications where the final polymeric device must maintain visible-light transparency—such as electro-optic modulators, second-harmonic generation (SHG) waveguides, or transparent optical switches—DY7MA's UV-selective λmax of 364 nm provides a decisive advantage over visible-absorbing alternatives like DR1MA (λmax 493 nm) [1]. The copolymer PMMA-co-DY7MA (~25 mol% chromophore) delivers a Tg of 97 °C, offering adequate thermal stability for electric-field poling and subsequent device operation above ambient temperature . Procurement of the 95% purity monomer (Sigma-Aldrich Cat. No. 579033) followed by copolymerization with methyl methacrylate is the established synthetic route to these materials [2].

Smart Thermoresponsive Photoactive Textiles and Coatings (Dual-Stimulus Response Materials)

DY7MA is the photoactive comonomer of choice for synthesizing poly(N-isopropyl acrylamide-co-DY7MA) (PNIPAM-co-DY7MA) copolymers that exhibit simultaneous thermoresponsive behavior (via PNIPAM) and photoactivity (via DY7MA), with optical band gaps tunable between 2.91 and 2.98 eV and multi-wavelength photoluminescence at 407, 428, and 460 nm [1]. This dual-responsive platform is directly relevant to smart-textile applications where both thermal and optical environmental sensing or actuation is required. The covalent incorporation of DY7MA eliminates chromophore leaching—a known failure mode in guest-host doped systems—making it the superior procurement choice for durable, wash-resistant functional textiles .

High-Temperature-Stable Inorganic-Organic Hybrid Block Copolymers for Optoelectronic Devices

For optoelectronic applications requiring thermal stability beyond the degradation threshold of conventional organic polymers, DY7MA can be UV-grafted onto polysilane backbones (poly(methylphenylsilane), PMPS) to yield functional photoactive polysilane block copolymers that remain thermally stable up to 300 °C [1]. The resulting materials exhibit multimodal optical absorption (σ–σ* transition of the Si–Si backbone at 336 nm plus π–π*/n–π* transitions of the DY7MA chromophore at 367 nm) and multi-wavelength photoemission at 405, 428, and 454 nm [1]. The block copolymer architecture, confirmed by dual Tg values, provides a nanophase-separated morphology that can enhance the stability of photoinduced anisotropy [1]. This synthetic route is uniquely enabled by the methacrylate functionality of DY7MA, which allows radical-initiated grafting from silyl macroradicals generated by UV irradiation of the polysilane precursor [1].

All-Optical Poling and Holographic Data Storage Using Covalently Bound DY7 Chromophore Matrices

The DY7 chromophore has been independently validated as a second-order NLO-active species in guest-host all-optical poling studies alongside DR1, DO25, and DR54 [1]. In the methacrylate form (DY7MA), this chromophore can be covalently incorporated into PMMA or other acrylate matrices, eliminating the temporal decay of poling-induced order caused by chromophore diffusion in physically doped systems. The higher Tg of DY7MA-based copolymers (94–97 °C vs. 82 °C for DR1MA) further retards the thermal randomization of oriented chromophores, directly benefiting the long-term stability of polarization holograms and optical data storage media . Procurement of DY7MA monomer rather than the parent DY7 dye is the enabling step for fabricating covalent side-chain NLO polymers with extended device lifetimes.

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